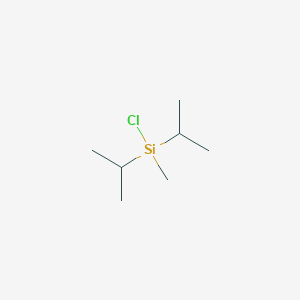

Methyldiisopropylchlorosilane

Cat. No. B8568323

M. Wt: 164.75 g/mol

InChI Key: XOLPGSHGGPYYQX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05153343

Procedure details

73 g (3.0 mol) magnesium was introduced into a 2 L four-neck flask equipped with a reflux condenser, stirring rod, thermometer, and addition funnel, and was dried under nitrogen. 1,000 mL dry THF was then added. A Grignard reagent was prepared by slowly dripping in 235.6 g (3.0 mol) isopropyl chloride from the addition funnel. 166.8 g (1.45 mol) methyldichlorosilane was then dripped in from the addition funnel. After completion of this addition, the reaction was brought to completion by continuing to stir for 2 hours at the reflux temperature of THF, followed by the addition of 350 mL water, with cooling, for hydrolysis. The reaction solution was recovered by decantation, and the THF was distilled out through a 30 cm Widmer precision distillation column. Continuing with distillation at ambient pressure afforded 160 g (1.2 mol) methyldiisopropylsilane (bp= 122 degrees Centigrade). 26.1 g (0.2 mol) of the methyldiisopropylsilane thus obtained was placed in a 50 mL three-neck flask equipped with a reflux condenser, thermometer, and addition funnel. 27 g (0.2 mol) sulfuryl chloride was carefully dripped in at 60 degrees Centigrade while stirring with a magnetic stirring bar. An exothermic reaction developed with the production of hydrogen chloride and sulfur dioxide. After addition of the entire quantity, the reaction was maintained for 1 hour at 70 degrees Centigrade and then distilled in vacuo. 27 g (0.16 mol) of the target methyldiisopropylchlorosilane (bp=64 degrees Centigrade/32 mmHg) was obtained.

Name

methyldiisopropylsilane

Quantity

26.1 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][SiH:2]([CH:6]([CH3:8])[CH3:7])[CH:3]([CH3:5])[CH3:4].S(Cl)([Cl:12])(=O)=O.Cl.S(=O)=O>>[CH3:1][Si:2]([CH:6]([CH3:8])[CH3:7])([CH:3]([CH3:5])[CH3:4])[Cl:12]

|

Inputs

Step One

|

Name

|

methyldiisopropylsilane

|

|

Quantity

|

26.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C[SiH](C(C)C)C(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

27 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring with a magnetic stirring bar

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was placed in a 50 mL three-neck flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a reflux condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thermometer, and addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was carefully dripped in at 60 degrees Centigrade

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An exothermic reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition of the entire quantity

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction was maintained for 1 hour at 70 degrees Centigrade

|

|

Duration

|

1 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[Si](Cl)(C(C)C)C(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |